2-Amino-4-methylbenzothiazole

Vue d'ensemble

Description

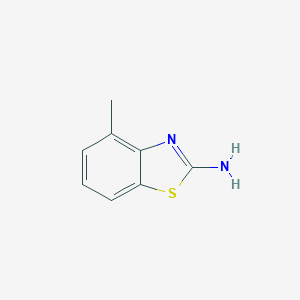

2-Amino-4-methylbenzothiazole (C₈H₈N₂S, CAS 1477-42-5) is a benzothiazole derivative characterized by a methyl group at the 4-position and an amino group at the 2-position of the benzothiazole ring. It serves as a versatile ligand in coordination chemistry, forming stable complexes with transition metals like Ag(I) and Cu(II) . Its biological relevance includes antimicrobial, antioxidant, and enzyme-inhibitory activities, particularly when coordinated to metals . Physicochemical properties include a melting point of 137–139°C, low water solubility (<0.1 g/100 mL at 24°C), and a logP value of 2.35, indicating moderate hydrophobicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4-methylbenzothiazole typically involves the cyclization of o-methylphenylthiourea. The process includes steps such as cyclization reaction, filtration, washing, and recovery . Another method involves using sulfur monochloride as a catalyst to prepare the compound from a specific raw material .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a similar cyclization process, ensuring the reaction conditions are optimized for large-scale production. The use of efficient catalysts and controlled reaction environments is crucial to maximize yield and purity.

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The amino group undergoes functionalization under specific conditions:

Alkylation

-

Reacts with 7-chloro-4,6-dinitrobenzofuroxane to form N-alkylated derivatives under mild conditions .

-

MW-assisted hydrazinolysis with acetophenones yields hydrazones, which cyclize via Vilsmeier–Haack reaction to produce 20a–k derivatives (65–85% yield) :

Acylation

-

Forms benzamides with polysubstituted benzoic acids containing uracil moieties .

-

N-Acylation with 3,5-diiodosalicylic aldehyde under microwave irradiation achieves 76–80% yield in 8–10 min .

Annulation and Cyclization Reactions

The compound participates in fused heterocycle formation:

Coordination Chemistry with Metal Ions

Forms stable complexes with transition metals:

Silver complexes exhibit monoclinic crystal structures (space group P2₁/c) with distorted trigonal geometry .

Acid-Base Reactions and Reactivity Profile

-

Neutralization : Exothermic reaction with acids (e.g., HCl), forming water-soluble salts .

-

Incompatibilities : Reacts violently with:

Thermal Decomposition and Hazards

Applications De Recherche Scientifique

Biological Activities

Antimicrobial Properties

2-AMBT and its derivatives have shown promising antimicrobial activity against various bacterial strains. For instance, studies have demonstrated that silver complexes of 2-AMBT exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae and Klebsiella pneumoniae. The zones of inhibition (ZI) for these complexes were comparable to standard antibiotics like cefixime and azithromycin, indicating their potential as effective antimicrobial agents .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Ag(2-AMBT)₂NO₃ | 16 (Streptococcus) | |

| Ag(2-AMBT)₂NO₃ | 18 (Klebsiella) | |

| Cefixime | 18 (Streptococcus) | Standard |

| Azithromycin | 19.5 (Klebsiella) | Standard |

Antitumor Activity

Research has also focused on the antitumor properties of 2-AMBT derivatives. A study highlighted the synthesis of novel compounds based on 2-AMBT that demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms of action were related to the induction of apoptosis and inhibition of cell proliferation .

Drug Development

Pharmacological Studies

The pharmacological profile of 2-AMBT indicates its potential utility in treating psychotropic diseases. Compounds derived from 2-AMBT have been studied for their interactions with serotonin receptors, showing agonistic activity at the 5-HT1A receptor and antagonistic activity at the 5-HT3 receptor. This dual action suggests a therapeutic application in managing anxiety and depression .

Coordination Chemistry

Metal Complexes

The coordination chemistry of 2-AMBT has been explored extensively, particularly in the formation of metal complexes. These complexes have shown varied biological activities, including enzyme inhibition and free radical scavenging capabilities. For example, copper complexes of 2-AMBT exhibited high activity against free radicals, although their enzyme inhibition profiles were less promising compared to standard inhibitors like galantamine .

| Complex Type | IC₅₀ Values (µg/mL) | Activity |

|---|---|---|

| Copper(II)-2-AMBT | 199.10 (ABTS) | Free Radical Scavenger |

| Copper(II)-2-AMBT | 150.88 (DPPH) | Free Radical Scavenger |

Case Studies

Study on Antibacterial Efficacy

In a comparative study, various metal complexes of 2-AMBT were synthesized and tested for antibacterial efficacy. The results indicated that silver complexes consistently outperformed other metal derivatives in terms of antibacterial activity, suggesting a strong potential for developing new antibacterial agents based on this compound .

Antitumor Evaluation

A recent study focused on evaluating the antitumor activity of synthesized derivatives of 2-AMBT against human cancer cell lines. The results showed that certain modifications to the benzothiazole structure significantly enhanced cytotoxicity, leading to further investigations into structure-activity relationships (SAR) .

Mécanisme D'action

The mechanism of action of 2-Amino-4-methylbenzothiazole involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, influencing biological pathways. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

2-Amino-6-methylbenzothiazole

- Structural Difference : Methyl substitution at the 6-position instead of the 4-position.

- Biological Activity : Used in ELISA kits for methylase detection, but direct antimicrobial or enzymatic inhibition data are unavailable .

2-Amino-4-chlorobenzothiazole

- Structural Difference : Chlorine replaces the methyl group at the 4-position.

- Impact : Increased electronegativity may enhance metal-binding affinity but reduce lipophilicity compared to the methyl-substituted analogue.

Comparison with Pyridine-Based Ligands

2-Amino-3-methylpyridine

- Structural Difference : A pyridine ring replaces the benzothiazole core.

- Coordination Behavior: Forms polymeric Ag(I) complexes with distorted tetrahedral geometry (e.g., Compound 4 in evidence), contrasting with the triangular planar geometry of 2-amino-4-methylbenzothiazole-Ag(I) complexes .

- Biological Activity: Antimicrobial: Compound 4 (Ag(I)-2-amino-3-methylpyridine) shows moderate activity against Streptococcus (ZI = 16 mm) but lower efficacy against Klebsiella pneumoniae (ZI = 9 mm) compared to this compound-Ag(I) (ZI = 18 mm and 16 mm, respectively) . Enzyme Inhibition: Lower cholinesterase inhibition (IC₅₀ > 1 µg/mL) than this compound-Cu(II) complexes (IC₅₀ = 0.87–0.95 µg/mL) .

Metal Complex Performance Comparison

| Property | This compound-Ag(I) (Compound 2) | 2-Amino-3-methylpyridine-Ag(I) (Compound 4) |

|---|---|---|

| Geometry | Distorted triangular planar | Distorted tetrahedral |

| Antimicrobial (ZI, mm) : | ||

| - K. pneumoniae | 18 | 9 |

| - Streptococcus | 16 | 16 |

| Antioxidant (DPPH IC₅₀) | Moderate (data not quantified) | Moderate (data not quantified) |

| Enzyme Inhibition (AChE IC₅₀, µg/mL) | 0.95 (Cu(II) complex) | >1.0 |

Key Research Findings

Coordination Superiority: this compound forms more biologically active Ag(I)/Cu(II) complexes than pyridine-based ligands due to its rigid benzothiazole ring and optimal steric effects .

Methyl Position Impact : 4-methyl substitution enhances lipophilicity and stabilizes metal-ligand bonds compared to 6-methyl or chloro-substituted analogues, improving cellular uptake and target engagement .

Synergistic Effects: Cu(II) complexes of this compound exhibit dual functionality—antimicrobial and enzyme inhibition—unmatched by simpler ligands like 2-amino-3-methylpyridine .

Activité Biologique

2-Amino-4-methylbenzothiazole (AMBT) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of AMBT, focusing on its antimicrobial, antitumor, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

AMBT is characterized by its benzothiazole ring, which contributes to its biological activity. The molecular structure can be represented as follows:

The presence of both amino and methyl groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Antibacterial Properties

AMBT exhibits notable antibacterial activity against various pathogens. A study reported that AMBT has moderate antimicrobial properties with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against Staphylococcus aureus and Bacillus sphaericus . In another investigation, AMBT derivatives demonstrated significant bactericidal activity against Mycobacterium tuberculosis, with some compounds showing higher efficacy against strains with altered expression of essential proteins .

| Microorganism | MIC (µg/mL) |

|---|---|

| S. aureus | 100 |

| B. sphaericus | 5 |

| P. aeruginosa | 50 |

| M. tuberculosis | Varied |

Antifungal Activity

In addition to antibacterial effects, AMBT has shown antifungal properties. It was evaluated for its antidermatophytic activity, indicating potential use in treating fungal infections .

Antitumor Activity

Recent studies have highlighted the anticancer potential of AMBT and its derivatives. A series of compounds derived from AMBT were tested against various human cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma). One derivative exhibited an impressive IC50 value of 2.01 µM against the HT29 cell line, indicating potent antiproliferative effects .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | Varied |

| HeLa | Varied |

| HT29 | 2.01 |

| Karpas299 | Varied |

Anti-inflammatory Activity

AMBT has also been investigated for its anti-inflammatory properties. Compounds derived from AMBT have shown effectiveness in reducing inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .

The mechanisms through which AMBT exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific cellular targets, influencing pathways involved in microbial growth and cancer cell proliferation.

Case Studies and Research Findings

- Study on Antitubercular Activity : A high-throughput screening identified AMBT derivatives as potential inhibitors of M. tuberculosis, demonstrating the compound's ability to target critical bacterial processes .

- Anticancer Investigation : In vitro studies revealed that certain AMBT derivatives could inhibit the growth of cancer cells significantly more than standard treatments, indicating a promising avenue for cancer therapy .

- Antimicrobial Screening : Various derivatives were synthesized and tested against a range of microorganisms, revealing a spectrum of activity that underscores the versatility of AMBT in medicinal applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-4-methylbenzothiazole, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves refluxing precursors (e.g., substituted hydrazides) in polar aprotic solvents like DMSO under controlled conditions. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by distillation and crystallization, yields derivatives with ~65% efficiency . Optimization requires adjusting reaction time, solvent selection, and purification steps (e.g., water-ethanol recrystallization). Monitoring by TLC or HPLC ensures intermediate control.

Q. How should researchers safely handle this compound to prevent laboratory exposure?

- Safety Protocols : Use local exhaust ventilation and avoid contact with strong oxidizers. Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention if symptoms persist . Store in sealed containers away from oxidizers in cool, dark conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Methods : FTIR identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹). FT-Raman and UV-Vis spectroscopy reveal electronic transitions and vibrational modes. NMR (¹H and ¹³C) confirms substituent positions, while mass spectrometry validates molecular weight (164.23 g/mol) . X-ray crystallography or DFT calculations may supplement structural analysis .

Advanced Research Questions

Q. What experimental and computational approaches elucidate the corrosion inhibition mechanism of this compound on copper surfaces?

- Methodology : Electrochemical techniques (e.g., polarization resistance, impedance spectroscopy) quantify inhibition efficiency. Surface-enhanced Raman spectroscopy (SERS) detects adsorption modes on metal surfaces, showing thiazole ring coordination via sulfur and nitrogen atoms . Molecular dynamics simulations model adsorption energies, while QSAR studies correlate substituent effects with performance .

Q. How do substituent variations (e.g., methyl, nitro, halogen) impact the biological activity of this compound derivatives?

- Experimental Design : Synthesize derivatives via regioselective substitution (e.g., bromination at position 5 using NaBr/H₂SO₄ ). Evaluate antimicrobial activity via MIC assays against fungal/bacterial strains. Computational docking (e.g., AutoDock) predicts binding affinities to target enzymes (e.g., CYP450), validated by in vitro enzymatic inhibition studies .

Q. What contradictions exist in reported corrosion inhibition efficiencies, and how can they be resolved?

- Data Analysis : Discrepancies may arise from varying experimental conditions (pH, temperature) or surface pretreatment. For example, inhibition efficiency drops at high acidic pH due to protonation of the NH₂ group, reducing adsorption. Replicate studies under standardized conditions (e.g., 0.1 M HCl, 25°C) and use surface characterization (SEM/EDS) to validate adsorption uniformity .

Q. How can quantum chemical calculations predict the reactivity of this compound in different environments?

- Computational Strategy : Perform DFT calculations (e.g., B3LYP/6-311++G**) to determine frontier molecular orbitals (HOMO/LUMO), Fukui indices, and electrostatic potential maps. These predict nucleophilic/electrophilic sites and correlate with experimental reactivity (e.g., oxidation by OH radicals in environmental degradation studies) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

- Process Optimization : Control reaction stoichiometry (e.g., 1:1 molar ratio of hydrazide to thiourea) and use catalysts (e.g., CuI for cyclization). Monitor intermediates via LC-MS and employ column chromatography for purification. For example, substituting DMF with DMSO reduces side reactions in triazole formation .

Q. Specialized Applications

Q. How does this compound interact with colloidal silver nanoparticles in SERS studies?

- Experimental Protocol : Adsorb the compound onto Ag colloids (10⁻⁴ M) and acquire SERS spectra under laser excitation (e.g., 785 nm). Peaks at ~1380 cm⁻¹ (C-N stretching) and ~1570 cm⁻¹ (C=C aromatic) confirm chemisorption. Compare with DFT-simulated spectra to assign vibrational modes .

Q. What methodologies assess the environmental persistence of this compound in wastewater systems?

- Analytical Workflow : Use HPLC-MS/MS to track degradation kinetics under UV irradiation or microbial action. Measure half-life in simulated wastewater (pH 7, 20°C) and identify breakdown products (e.g., sulfonic acid derivatives) via high-resolution mass spectrometry .

Propriétés

IUPAC Name |

4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIATXVEXOFBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024487 | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-methylbenzothiazole is a white powder. (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1477-42-5 | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylbenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45V5F1B9Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

279 to 282 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.